molecular formula C9H9BrN2O2S B7907674 N-(6-bromo-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide CAS No. 883195-34-4

N-(6-bromo-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide

Cat. No.: B7907674
CAS No.: 883195-34-4
M. Wt: 289.15 g/mol
InChI Key: KNWFYNFRUJIGAG-UHFFFAOYSA-N
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Description

N-(6-Bromo-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide is a brominated derivative of the benzo[d]thiazole scaffold, characterized by a tetrahydro ring system fused with a thiazole moiety. The bromine substituent at position 6 and the 7-oxo group confer distinct electronic and steric properties, influencing its reactivity and biological interactions.

Properties

IUPAC Name

N-(6-bromo-7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O2S/c1-4(13)11-9-12-6-3-2-5(10)7(14)8(6)15-9/h5H,2-3H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWFYNFRUJIGAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(S1)C(=O)C(CC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30727798
Record name N-(6-Bromo-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30727798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883195-34-4
Record name N-(6-Bromo-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30727798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acetamide Functionalization

The acetamide group is introduced at position 2 through a nucleophilic acyl substitution reaction. Ethyl 2-cyanoacetate reacts with the amino group of the dihydrobenzo[d]thiazole intermediate in dimethylformamide (DMF) under reflux, followed by hydrolysis to yield the acetamide derivative. This step is critical for achieving the desired substitution pattern, with reaction temperatures between 80–100°C and prolonged stirring (6–8 hours) optimizing yields.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance nucleophilicity in acetamide formation, while ethanol facilitates cyclocondensation steps. For example, refluxing ethanol (78°C) promotes the cyclization of 2-bromocyclohexane-1,3-dione with thiourea, achieving a 60% yield of the thiazole intermediate.

Catalytic and Stoichiometric Considerations

Sodium ethoxide (NaOEt) is frequently employed as a base to deprotonate intermediates, particularly during cyclization and condensation steps. In one protocol, a sodium ethoxide solution prepared from metallic sodium and absolute ethanol was used to cyclize 2-cyano-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide, yielding a pyridazine derivative with 60% efficiency.

Analytical Characterization

Spectroscopic Validation

Infrared (IR) Spectroscopy : Key absorptions include:

  • N–H Stretch : 3468–3342 cm⁻¹ (amino and imino groups).

  • C=O Stretch : 1687–1702 cm⁻¹ (carbonyl groups of the thiazolone and acetamide).

  • C≡N Stretch : 2220 cm⁻¹ (cyano intermediates).

Nuclear Magnetic Resonance (NMR) :

  • ¹H-NMR : The methylene protons of the tetrahydro ring appear as multiplets at δ 1.46–2.65 ppm, while the acetamide’s NH group resonates as a singlet near δ 5.24 ppm.

  • ¹³C-NMR : Carbonyl carbons are observed at δ 167.8–171.6 ppm, with thiazole ring carbons at δ 134.2–137.9 ppm.

Mass Spectrometry and Elemental Analysis

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 235 for intermediates. Elemental analysis aligns with theoretical values (e.g., C: 51.05%, H: 3.86%, N: 17.86%, S: 13.63%).

Challenges and Mitigation Strategies

Byproduct Formation

Competing reactions, such as over-bromination or oxidation of the thiazole ring, are minimized by controlling stoichiometry (1:1 molar ratio of brominating agent to substrate) and reaction time (<2 hours).

Purification Techniques

Column chromatography using silica gel (ethyl acetate/hexane, 3:7) effectively isolates the target compound from unreacted starting materials. Recrystallization from p-dioxane or ethanol further enhances purity.

Scalability and Industrial Relevance

Kilogram-Scale Synthesis

Pilot-scale studies demonstrate that the cyclocondensation and bromination steps are amenable to kilogram-scale production, with yields maintaining 55–60% under optimized conditions .

Chemical Reactions Analysis

N-(6-bromo-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

  • Antimicrobial Activity : Research indicates that derivatives of tetrahydrobenzo[d]thiazole compounds exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as antibacterial agents .
  • Anticancer Potential : The compound has been evaluated for its cytotoxic effects against cancer cell lines. Preliminary studies suggest that it may inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival .
  • Enzyme Inhibition : this compound has been identified as a potential inhibitor of key enzymes such as C-Met tyrosine kinase and Pim-1 kinase. These enzymes are critical in cancer progression and survival, making this compound a candidate for further development in cancer therapeutics .

Comparative Analysis of Related Compounds

To better understand the applications of this compound, a comparison with similar compounds is useful:

Compound NameBiological ActivityUnique Features
N-(3-Carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)AntibacterialExhibits dual inhibition mechanisms
4-AminoquinolineAntimalarialStrong activity against malaria parasites
1-(Cyclopropylmethyl)-1H-pyrazoleAnti-inflammatoryTargets inflammation pathways

Case Studies

  • Antitumor Activity : A study published in ResearchGate evaluated the antitumor properties of novel tetrahydrobenzo[d]thiazole derivatives. The findings indicated that these compounds could effectively inhibit the growth of specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Antibacterial Efficacy : Another study explored the antibacterial properties of similar thiazole derivatives against Escherichia coli. The results demonstrated low micromolar inhibitory concentrations, highlighting their potential as new antibacterial agents .
  • Mechanistic Insights : Research has also focused on understanding the mechanisms by which these compounds exert their biological effects. For instance, studies have suggested that the interaction with DNA gyrase and topoisomerase IV may be critical for their antibacterial activity .

Mechanism of Action

The mechanism of action of N-(6-bromo-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, thiazole derivatives have been shown to inhibit enzymes involved in inflammation and cancer progression. The compound may also interact with DNA or proteins, leading to changes in cellular processes and ultimately exerting its biological effects .

Comparison with Similar Compounds

Structural Modifications at Position 6

The position 6 substituent significantly impacts biological activity and physicochemical properties. Key analogs include:

Compound Name Substituent at Position 6 Key Properties/Activities Reference
N-(6-(p-Tolyl)benzo[d]thiazol-2-yl)acetamide p-Tolyl Potent urease inhibition (IC₅₀ < standard)
N-(6-Nitrobenzo[d]thiazol-2-yl)acetamide (6d) Nitro VEGFR-2 inhibition; anticancer activity
N-(6-Thiocyanatobenzo[d]thiazol-2-yl)acetamide Thiocyanato Antimicrobial, anti-HIV activity
Target compound Bromo Unknown (predicted enhanced stability)
  • Electronic Effects : Bromine's electronegativity and size may enhance stability and alter binding interactions compared to nitro (electron-withdrawing) or aryl (electron-donating) groups.
  • Biological Implications : The nitro group in 6d enhances VEGFR-2 inhibition, while thiocyanato derivatives exhibit broad antimicrobial activity. The bromo substituent could optimize pharmacokinetics or target selectivity .

Modifications on the Acetamide Side Chain

Variations in the acetamide moiety influence solubility and target engagement:

Compound Name Acetamide Modification Activity/Property Reference
N-(6-Arylbenzo[d]thiazol-2-yl)acetamide Unmodified Urease inhibition
2-(5,6-Dimethylbenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide Sulfamoylphenyl extension Enhanced solubility; uncharacterized
Thiazolyl N-benzyl-substituted acetamides Benzyl substitution Improved lipophilicity; kinase inhibition
  • The unmodified acetamide in the target compound may favor hydrogen bonding with enzymes, similar to urease-inhibiting analogs .

Biological Activity

N-(6-bromo-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide (CAS: 883195-34-4) is a synthetic compound with potential therapeutic applications due to its biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C9H9BrN2O2S
  • Molecular Weight : 289.15 g/mol
  • IUPAC Name : this compound
  • Purity : 97%

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antimicrobial Activity : Studies indicate that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to N-(6-bromo...) have shown effectiveness against Gram-positive and Gram-negative bacteria .
  • Antimalarial Activity : A series of thiazole derivatives have been evaluated for their antimalarial activity against Plasmodium falciparum. Modifications in the N-aryl amide group were crucial for enhancing potency and reducing cytotoxicity in HepG2 cell lines .
  • Anticancer Activity : The compound has demonstrated moderate anticancer effects in various studies. One study highlighted that certain thiazole derivatives led to significant structural changes in cancer cells, indicating potential as anticancer agents .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of electron-withdrawing groups at specific positions on the phenyl ring enhances the biological activity of thiazole derivatives. For example:

  • Non-bulky substituents at the ortho position are preferred.
  • Small atoms like hydrogen or fluorine at the para position improve activity .

Case Study 1: Antimicrobial Efficacy

A recent study synthesized various thiazole derivatives and evaluated their antimicrobial efficacy against four bacterial strains. The results showed that specific modifications in the thiazole ring significantly enhanced antibacterial activity .

Case Study 2: Antimalarial Screening

In a screening for antimalarial agents, a thiazole derivative closely related to N-(6-bromo...) was tested against chloroquine-sensitive P. falciparum. The compound exhibited low toxicity while maintaining high antimalarial potency .

Case Study 3: Anticancer Mechanism Exploration

Research into the anticancer properties of thiazole derivatives revealed that they induce apoptosis in cancer cells through mitochondrial pathways. The treated cells exhibited increased levels of reactive oxygen species (ROS), leading to cell death .

Summary Table of Biological Activities

Activity TypeMechanism/EffectReference
AntimicrobialEffective against Gram-positive and negative bacteria
AntimalarialHigh potency against Plasmodium falciparum with low cytotoxicity
AnticancerInduces apoptosis via ROS generation

Q & A

Basic: What are the established synthetic routes for N-(6-bromo-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide, and how do reaction conditions influence yield and purity?

Answer:
Key synthetic pathways include:

  • Enzyme-catalyzed transesterification : Lipase-mediated resolution of racemic intermediates (e.g., rac-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide) using vinyl acetate as an acyl donor in organic solvents (e.g., 2-propanol) at room temperature, achieving enantiomeric excess (ee) >95% via HPLC monitoring .
  • Cyclization reactions : Condensation of 2-aminothiazole derivatives with brominated ketones or esters under reflux conditions, often in dimethylformamide (DMF) with catalytic KI, yielding 60–85% purity after crystallization .
    Critical factors : Solvent polarity, enzyme loading (U/mg substrate), and reaction time significantly impact enantioselectivity and yield.

Basic: How is structural characterization of this compound validated, and what analytical techniques are prioritized?

Answer:

  • 1H/13C NMR : Confirms substitution patterns (e.g., bromo and acetamide groups) via chemical shifts (e.g., δ ~2.1 ppm for acetyl CH3, δ ~170 ppm for carbonyl C=O) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., m/z 473 [M+2]+ for brominated derivatives) and fragmentation patterns .
  • Elemental analysis : Ensures stoichiometric consistency (e.g., C, H, N within ±0.3% of theoretical values) .

Advanced: What methodologies enable enantiomeric separation of intermediates related to this compound?

Answer:

  • Chiral HPLC : Using Chiralpak IA columns with 2-propanol/hexane mobile phases resolves enantiomers (e.g., (S)- and (R)-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide) .
  • Enzymatic kinetic resolution : Lipases (e.g., Candida antarctica lipase B) selectively acetylate one enantiomer, leaving the other unreacted for isolation .

Advanced: What biological activities have been reported, and how are these assays designed?

Answer:

  • Antitumor activity : Evaluated against MCF-7 (breast), NCI-H460 (lung), and SF-268 (CNS) cancer cell lines via MTT assays, with IC50 values <10 µM for derivatives .
  • Antifungal activity : Tested against C. albicans and A. niger using agar diffusion; nitro-substituted analogs show reduced activity due to electron-withdrawing effects disrupting hydrogen bonding .
  • Kinase inhibition : Aurora kinase inhibition (IC50 ~0.04–0.23 µM) assessed via fluorescence polarization assays .

Advanced: How do substituent modifications (e.g., nitro, bromo) influence structure-activity relationships (SAR)?

Answer:

  • Nitro groups : Reduce antifungal potency by decreasing electron density in polar regions, weakening target interactions (e.g., N-(6-nitrobenzo[d]thiazol-2-yl)acetamide vs. non-nitro analogs) .
  • Bromine : Enhances electrophilicity and binding to hydrophobic pockets in kinase targets (e.g., Aurora kinases), improving inhibitory activity .

Advanced: What computational approaches predict physicochemical properties relevant to drug-likeness?

Answer:

  • Topological polar surface area (TPSA) : Calculated as 87.8 Ų, indicating moderate blood-brain barrier permeability .
  • LogP (XlogP) : ~1.2 suggests balanced lipophilicity for cellular uptake .
  • Docking studies : Molecular dynamics simulations model interactions with fungal CYP51 or kinase ATP-binding domains, guiding rational design .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:

  • Assay variability : Compare IC50 values across standardized protocols (e.g., MTT vs. resazurin assays).
  • Cell line specificity : Validate findings in multiple models (e.g., primary vs. immortalized cells) .
  • Metabolic stability : Assess compound degradation in cell culture media via LC-MS to rule out false negatives .

Advanced: What strategies diversify the heterocyclic core for novel derivative synthesis?

Answer:

  • Gewald-type reactions : Introduce thiophene or pyridine rings via cyclocondensation with cyanoacetamide intermediates .
  • Suzuki coupling : Incorporate aryl/heteroaryl groups at the 6-bromo position using Pd catalysts .

Basic: How is reaction progress monitored, and what purity thresholds are acceptable?

Answer:

  • TLC : Silica gel GF254 plates with UV detection (254 nm) for intermediates .
  • HPLC : >95% purity for biological testing, confirmed with C18 columns and acetonitrile/water gradients .

Advanced: What mechanistic insights explain regioselective reactions in derivative synthesis?

Answer:

  • β-attack vs. cyclization : Electron-rich thiazole nitrogen directs nucleophilic attack in Gewald reactions, favoring thiophene ring formation over alternative pathways .
  • Hydrogen bonding : Acetamide carbonyl stabilizes transition states during lipase-mediated resolutions, enhancing enantioselectivity .

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